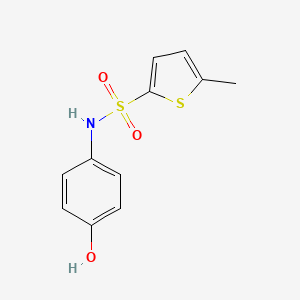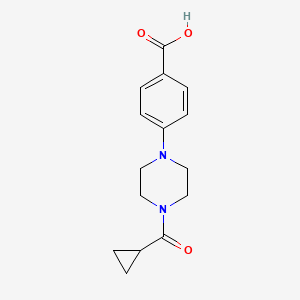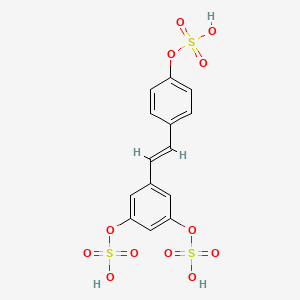
1-(4-Fluorophenyl)-4-methoxybutan-1-one
Overview
Description
1-(4-Fluorophenyl)-4-methoxybutan-1-one, also known as 4-Fluorophenyl 4-methoxybutan-1-one, is a synthetic chemical compound used in a variety of applications. It is a colorless liquid with a sweet odor and a boiling point of 126-127°C. 4-Fluorophenyl 4-methoxybutan-1-one is a versatile compound with a wide range of applications in pharmaceuticals, agrochemicals, and other industries. It is also used as an intermediate in the synthesis of other compounds.
Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : A study by Dybek et al. (2019) reported on the synthesis and analytical characterizations of a related compound, highlighting the challenges in identifying positional isomers in new psychoactive substances. This research is essential in understanding the chemical structure and potential applications of 1-(4-Fluorophenyl)-4-methoxybutan-1-one (Dybek et al., 2019).
Therapeutic Potential
- Antiproliferative Activity : Marchal et al. (2007) explored compounds structurally similar to this compound, revealing their antiproliferative activity against breast cancer cells, suggesting potential therapeutic applications (Marchal et al., 2007).
- Cholesterol Absorption Inhibition : Rosenblum et al. (1998) discovered a compound with a structure related to this compound, which acted as a potent inhibitor of cholesterol absorption, indicating possible use in cholesterol management (Rosenblum et al., 1998).
Chemical Properties and Applications
- Environment-Sensitive Fluorophores : Uchiyama et al. (2006) described the fluorescence properties of a similar compound, which exhibits strong fluorescence in protic solvents, suggesting its use in sensor development (Uchiyama et al., 2006).
- Intermolecular Interactions : Chopra et al. (2006) conducted a charge density study on crystalline structures closely related to this compound, offering insights into weak intermolecular interactions, which are critical in materials science and drug design (Chopra et al., 2006).
Miscellaneous Applications
- Proton Exchange Membranes : Wang et al. (2012) synthesized new monomers related to this compound for use in proton exchange membranes, demonstrating potential in fuel cell technology (Wang et al., 2012).
- Organic Solar Cell Material : Anizaim et al. (2020) designed and synthesized organometallic compounds, including derivatives of this compound, for use in dye-sensitized solar cells (Anizaim et al., 2020).
Mechanism of Action
- It’s important to note that this compound contains an indole scaffold, which has been associated with diverse biological activities . The indole nucleus is found in several synthetic drug molecules and natural compounds.
Target of Action
Mode of Action
properties
IUPAC Name |
1-(4-fluorophenyl)-4-methoxybutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-14-8-2-3-11(13)9-4-6-10(12)7-5-9/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVFOXDMGYCEID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4-[4-(Cyclopropylcarbonyl)-1,4-diazepan-1-YL]phenyl)amine](/img/structure/B1452595.png)
![[5-(4-Chlorophenyl)isoxazol-3-yl]acetic acid](/img/structure/B1452596.png)

![Methyl 5-acetyl-3-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1452598.png)
![N-{3-[(propan-2-yl)amino]phenyl}methanesulfonamide](/img/structure/B1452599.png)



![5-chloro-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1452606.png)
![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B1452607.png)

![Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1452614.png)
![1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]isoindoline-5-carboxylic acid](/img/structure/B1452617.png)